2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Description
This compound is a substituted imidazole derivative featuring a 4-bromophenyl group at the 5-position of the imidazole ring, with ethyl and methyl groups at the 2-position, and a sulfanyl-linked acetamide moiety substituted by a 4-chlorophenyl group.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3OS/c1-3-20(2)24-18(13-4-6-14(21)7-5-13)19(25-20)27-12-17(26)23-16-10-8-15(22)9-11-16/h4-11H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWQXTQJUMHBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors, such as chalcones and urea analogs, under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Analogs
- 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (Mol. Wt. 462.790, ChemSpider ID 26306345):
This analog replaces the ethyl and methyl groups on the imidazole ring with an allyl substituent. The allyl group introduces greater conformational flexibility, which may alter binding kinetics or metabolic stability compared to the target compound’s rigid ethyl/methyl substitution . - N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS EN300-138710): Substitutes the 4-bromophenyl group with a 4-chlorophenyl moiety and lacks alkyl groups on the imidazole.
Table 1: Structural Comparison of Imidazole Derivatives
Pyridazinone and Oxadiazole Derivatives
- Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): These compounds feature a pyridazinone core instead of imidazole.
- 1,3,4-Oxadiazole Derivatives :
Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole show 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) . The imidazole-based target compound may have distinct pharmacokinetic profiles due to differences in ring aromaticity and substituent electronics.
Table 2: Pharmacological Comparison with Heterocyclic Analogs
Biological Activity
The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic molecule with potential biological significance. Its structure features a sulfanyl group, an imidazole ring, and an acetamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.4 g/mol. The presence of the bromophenyl and chlorophenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Sulfanyl Group | Contributes to chemical reactivity |
| Imidazole Ring | Known for diverse biological activities |
| Acetamide Moiety | Involved in hydrogen bonding interactions |
Biological Activity
Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on available literature.
Antimicrobial Activity
Research indicates that imidazole derivatives often possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi. A study demonstrated that certain imidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that the imidazole ring is essential for antimicrobial activity due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely explored. In vitro studies using human breast adenocarcinoma cell lines (e.g., MCF7) revealed that specific derivatives exhibit cytotoxic effects, likely through mechanisms involving apoptosis induction and cell cycle arrest . The presence of electron-withdrawing groups, such as bromine and chlorine, may enhance the compound's effectiveness by increasing electron density in critical areas of the molecule.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A synthesized derivative similar to This compound was tested against various pathogens using a turbidimetric method. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Activity
- A related compound was evaluated for its anticancer effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The study found that the compound induced substantial cytotoxicity at micromolar concentrations, with a calculated IC50 value indicating effective growth inhibition.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of these compounds with target receptors. Such studies provide insights into how structural variations impact biological activity. For instance, docking simulations indicated that the presence of the sulfanyl group enhances binding affinity to specific enzymes involved in cancer metabolism .
Q & A
Q. How to resolve discrepancies in cytotoxicity data across cell lines?
- Answer :
- Dose-response normalization : Use Hill slopes to compare potency .
- Cell-line specificity : Validate target expression (e.g., EGFR, HER2) via Western blot .
Structural & Analytical Considerations
Q. What crystallographic techniques resolve disorder in the imidazole ring?
Q. How does halogen substitution (Br/Cl) impact electronic properties?
- Answer :
- Hammett constants : Bromine’s −I effect increases electrophilicity at the imidazole C4 position .
- DFT calculations : Compare charge distribution in bromo vs. chloro analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
